4-Chloro-D-phenylalanine

Übersicht

Beschreibung

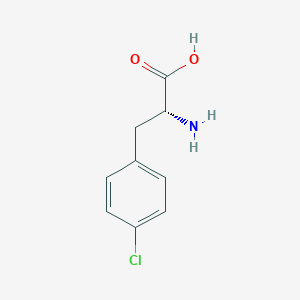

4-Chloro-D-phenylalanine is an amino acid derivative with the chemical formula C9H10ClNO2 . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is a derivative of phenylalanine, where a chlorine atom is substituted at the para position of the benzene ring. It is used in various biochemical and pharmaceutical applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Chloro-D-phenylalanine can be synthesized through several methods. One common approach involves the chlorination of D-phenylalanine. This process typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the para position of the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems. The product is then purified through crystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Reactivity in SPPS

The 4-chloro group enhances hydrophobicity (logP = 1.82) while maintaining steric accessibility for nucleophilic substitution .

Tryptophan Hydroxylase (TPH) Inhibition

Although primarily studied in its DL-form, this compound shows competitive inhibition against TPH:

| Parameter | Value | Experimental Model |

|---|---|---|

| IC₅₀ (TPH1) | 12 μM | Rat pulmonary artery smooth muscle cells |

| Serotonin depletion | 68% reduction (100 mg/kg, 7 days) | MCT-induced PAH rat model |

Mechanism: Irreversible binding to the enzyme's active site via chloro-phenyl mimicry of indole substrates .

Acylation and Protection

Kinetic data :

NMR Spectroscopic Data (D₂O)

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CH (Cα) | 3.85 | q (J = 6.8 Hz) | Chiral center |

| CH₂ (Cβ) | 2.86–2.97 | m | Methylene |

| Aromatic | 7.16–7.31 | m | 4-Chlorophenyl |

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 4.2 |

| Methanol | 18.7 |

| DMF | 62.3 |

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

4-Chloro-D-phenylalanine is widely utilized as a building block in the synthesis of peptides. Its unique structural properties enhance reactivity, making it valuable for creating complex peptide structures. This compound facilitates the incorporation of specific functionalities into peptides, which can be crucial for developing therapeutic agents .

Case Study: Synthesis of Therapeutic Peptides

In a study focused on synthesizing neuropeptides, researchers incorporated this compound to enhance the binding affinity of peptides to their respective receptors. The modified peptides exhibited improved biological activity compared to their unmodified counterparts, demonstrating the compound's utility in drug design .

Drug Development

Targeting Neurological Disorders

The compound serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its ability to modify receptor interactions makes it suitable for developing drugs that require precise targeting mechanisms .

Case Study: Pulmonary Vascular Remodeling

Research has shown that 4-chloro-DL-phenylalanine can protect against monocrotaline-induced pulmonary vascular remodeling and lung inflammation in animal models. This study indicated that the compound mitigated adverse effects associated with pulmonary arterial hypertension by downregulating key inflammatory pathways .

Bioconjugation Techniques

Enhancing Therapeutic Delivery

this compound is also employed in bioconjugation techniques, where it is used to attach peptides to other molecules. This application enhances the delivery and efficacy of therapeutic agents by improving their pharmacokinetic properties .

Research in Neuroscience

Understanding Neurotransmitter Systems

The compound plays a role in neuroscience research, particularly in studies related to neurotransmitter systems. It aids researchers in understanding how specific peptides influence brain function and their potential implications for treating neurological disorders .

Protein Engineering

Modifying Protein Stability and Activity

In protein engineering, this compound is utilized to modify proteins for improved stability and activity. This application is crucial for biotechnological advancements where enhanced protein performance is required .

Analytical Chemistry

Detection and Quantification of Amino Acids

The compound is employed in analytical methods to detect and quantify amino acids in various samples. Its use aids quality control processes within food and pharmaceutical industries, ensuring product safety and efficacy .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for complex peptides | Enhanced binding affinity in therapeutic peptides |

| Drug Development | Intermediate for neurological drugs | Protective effects against pulmonary hypertension |

| Bioconjugation | Attaching peptides to enhance delivery | Improved pharmacokinetics for therapeutic agents |

| Neuroscience Research | Understanding neurotransmitter roles | Insights into peptide functions in brain disorders |

| Protein Engineering | Modifying proteins for stability | Enhanced activity in biotechnological applications |

| Analytical Chemistry | Detecting amino acids | Quality control in food and pharmaceuticals |

Wirkmechanismus

The mechanism of action of 4-Chloro-D-phenylalanine involves its interaction with various molecular targets. It can inhibit enzymes such as tryptophan hydroxylase, which is involved in the synthesis of serotonin. By inhibiting this enzyme, this compound can modulate serotonin levels in the body, affecting mood and behavior. The compound also interacts with other pathways related to amino acid metabolism and neurotransmitter regulation.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-L-phenylalanine: The L-isomer of 4-Chloro-D-phenylalanine, which has different biological activity due to its distinct stereochemistry.

4-Chloro-DL-phenylalanine: A racemic mixture containing both D- and L-isomers.

Phenylalanine: The parent compound without the chlorine substitution.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the chlorine atom, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes and modulate neurotransmitter levels makes it valuable in research and therapeutic applications.

Biologische Aktivität

4-Chloro-D-phenylalanine (PCPA) is a synthetic amino acid derivative of phenylalanine that serves primarily as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the enzyme responsible for the biosynthesis of serotonin. This compound has garnered attention for its potential therapeutic applications, especially in the context of pulmonary vascular remodeling and inflammation. This article explores the biological activity of PCPA, highlighting key research findings, case studies, and its implications in various biological systems.

PCPA acts by inhibiting TPH, leading to a significant reduction in serotonin levels. This inhibition has downstream effects on various physiological processes, particularly those associated with pulmonary arterial hypertension (PAH) and inflammation. The compound's ability to modulate serotonin synthesis is critical in understanding its broader biological implications.

Effects on Pulmonary Vascular Remodeling

A pivotal study investigated the effects of PCPA on monocrotaline (MCT)-induced pulmonary vascular remodeling in rats. The study demonstrated that PCPA administration (50 or 100 mg/kg/day) significantly reduced MCT-induced pulmonary arterial pressure and right ventricular hypertrophy, indicating a protective role against PAH. The results are summarized in Table 1 below.

| Parameter | Control | MCT | MCT + PCPA 50 mg/kg | MCT + PCPA 100 mg/kg |

|---|---|---|---|---|

| Pulmonary Arterial Pressure (PAP) | 15 mmHg | 35 mmHg | 28 mmHg | 22 mmHg |

| Right Ventricular Hypertrophy Index (RV/LV + S) | 0.2 | 0.6 | 0.5 | 0.3 |

| Mortality Rate (%) | 0% | 47% | 6% | 5% |

The study concluded that PCPA's protective effects are linked to the downregulation of TPH-1, serotonin transporter (SERT), matrix metalloproteinases (MMP-2/-9), and inflammatory cytokines such as IL-1β and TNF-α .

Inhibition of Inflammatory Responses

PCPA has been shown to inhibit lung inflammation associated with PAH. In animal models, treatment with PCPA resulted in decreased expression levels of inflammatory markers and cytokines, suggesting its potential as an anti-inflammatory agent. For instance, the expression of ICAM-1 was significantly reduced following PCPA treatment, which is crucial for leukocyte adhesion and migration during inflammatory responses .

Case Studies

A notable case study involved the use of PCPA in a model of phenylketonuria (PKU), where it was observed that PCPA could modulate phenylalanine metabolism by influencing serotonin levels. This modulation is particularly relevant given that PKU patients require strict dietary control over phenylalanine intake to prevent neurocognitive deficits .

Applications and Future Directions

Given its biological activity, PCPA may have several applications:

- Therapeutic Use : Potential treatment for conditions characterized by excessive serotonin levels, such as PAH and certain psychiatric disorders.

- Research Tool : As a TPH inhibitor, PCPA can be utilized in research to elucidate the role of serotonin in various physiological and pathological processes.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGWMJHCCYYCSF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14091-08-8 | |

| Record name | Fenclonine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-D-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENCLONINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSS1JQ7MES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Chloro-D-phenylalanine significant in organic chemistry?

A1: this compound is a significant compound due to its role as a building block in synthesizing peptides with biological activity. For instance, it is a key component of the luteinizing hormone-releasing hormone (LH-RH) antagonist, SB-75 (Cetrorelix) []. This antagonist incorporates this compound into its structure ([Ac-D-Nal(2)1, D-Phe(4 CI)2, D-Pal(3)3, D-Cit6, D-Ala10]LH-RH, where Ac-D-Nal(2) = N-acetyl-3-(2-naphthyl)-D-alanine, D-Phe(4CI) = this compound, D-Pal(3) = 3-(3-pyridyl)-D-alanine, and D-Cit = D-Citrulline).

Q2: How is this compound incorporated into peptide synthesis, and what makes this process noteworthy?

A2: A team of chemists at Indiana University-Purdue University, Indianapolis, developed a groundbreaking method for synthesizing α-amino acids, including this compound, using phase-transfer catalysis []. This method is particularly notable because it operates efficiently at room temperature, utilizes cost-effective reagents, and has shown potential for industrial scale-up, representing a significant advancement in α-amino acid production.

Q3: Beyond its role in peptide synthesis, are there other areas of research where this compound demonstrates potential?

A3: Research suggests that this compound, as a component of the LH-RH antagonist SB-75, exhibits potential in cancer research []. Studies using a mouse model with human epithelial ovarian cancer xenografts demonstrated that SB-75 significantly inhibited tumor growth. This effect is potentially linked to SB-75's ability to suppress the pituitary-gonadal axis and directly influence tumor cells. These findings highlight this compound's potential role in developing new hormonal therapies for treating epithelial ovarian carcinoma.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.